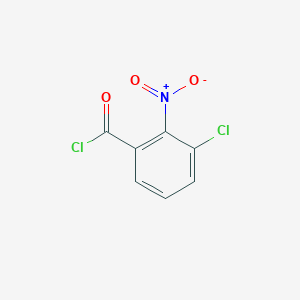

3-Chloro-2-nitrobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBNVUUCAFMGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-2-nitrobenzoyl chloride CAS 19088-99-4 properties

Topic: 3-Chloro-2-nitrobenzoyl chloride (CAS 19088-99-4) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Strategic Building Block for Nitrogen Heterocycles and Kinase Inhibitors [1][2]

Executive Summary

This compound (CAS 19088-99-4) is a highly specialized electrophilic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2] Distinguished by its dense functionalization—an activating nitro group ortho to the acid chloride and a chlorine atom meta to the carbonyl—it serves as a "linchpin" molecule.[2] It allows for divergent synthetic pathways: rapid acylation of nucleophiles and subsequent nucleophilic aromatic substitution (SNAr) or reductive cyclization.[1][2] It is a critical precursor in the development of quinazolinone-based antimicrobials, kinase inhibitors, and agrochemicals.

Physicochemical Properties

The following data aggregates experimental values and calculated properties essential for process design and handling.

| Property | Value | Note |

| CAS Number | 19088-99-4 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₃Cl₂NO₃ | |

| Molecular Weight | 220.01 g/mol | |

| Appearance | Yellow crystalline solid | Often appears as a fused solid or needles.[1][2][3][4] |

| Melting Point | 70–75 °C (Typical range) | Note: Commercial samples may vary; often low-melting.[1][2] |

| Boiling Point | ~290 °C (Predicted) | Decomposes before boiling at atm pressure.[1][2] |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes to 3-chloro-2-nitrobenzoic acid.[1][2] |

Synthesis & Manufacturing Protocols

Preparation from 3-Chloro-2-nitrobenzoic Acid

The standard laboratory and industrial synthesis involves the activation of the parent carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2] The thionyl chloride route is preferred for scale-up due to the formation of gaseous byproducts (SO₂, HCl), simplifying purification.

Protocol 1: Thionyl Chloride Activation

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar line).

-

Reagents: Charge 3-chloro-2-nitrobenzoic acid (1.0 eq) and anhydrous toluene (5–10 volumes). Add Thionyl Chloride (1.5 eq) and a catalytic amount of DMF (0.05 eq).[1][2]

-

Reaction: Heat to reflux (approx. 80–110 °C) for 2–4 hours. Monitor gas evolution (HCl/SO₂).

-

Workup: Concentrate under reduced pressure to remove excess SOCl₂ and toluene.

-

Purification: The residue is typically used directly (crude purity >95%) or recrystallized from dry hexane/ligroin if high purity is required.[2]

Synthetic Workflow Diagram

The following diagram illustrates the conversion and subsequent downstream utility.

Figure 1: Synthesis of this compound via acid activation.

Reactivity Profile & Mechanistic Insights

Dual Electrophilic Centers

This molecule possesses two distinct electrophilic sites, allowing for regioselective functionalization :

-

Acyl Chloride (C1): Highly reactive (Hard Electrophile).[1][2] Reacts kinetically fast with amines, alcohols, and thiols at low temperatures (0 °C to RT).

-

C-Cl Bond (C3): Activated for SNAr (Soft Electrophile). The nitro group at C2 is ortho to the chlorine at C3.[1][2] This electronic arrangement significantly lowers the energy barrier for displacing the chlorine with nucleophiles, but typically requires elevated temperatures (>60 °C) or strong bases.

Expert Insight: In drug discovery, this duality allows for "one-pot" cascade reactions. For example, reacting with a primary amine at 0 °C yields the amide. Heating the same mixture (or adding a second nucleophile) can then displace the C3-chlorine, creating highly substituted scaffolds without isolating intermediates.

Cyclization to Quinazolinones

A primary application is the synthesis of quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry (e.g., EGFR inhibitors).[1]

Mechanism:

-

Amidation: Reaction with an aniline derivative forms the amide.[1][2]

-

Reduction: The nitro group is reduced to an amine (Fe/HCl or H₂/Pd).[2]

-

Condensation: The newly formed amine attacks the amide carbonyl (or an added aldehyde/orthoester) to close the ring.[2]

Reactivity Map

Figure 2: Divergent reactivity pathways: Acylation (A), SNAr (B), and Cyclization (C).[4][5][6][7][8][9][10]

Applications in Drug Discovery

Quinazolinone Antimicrobials

The 3-chloro-2-nitro motif is a precursor to 7-chloro-quinazolin-4(3H)-one derivatives.[1][2] The chlorine atom at position 7 (derived from the 3-position of the starting material) modulates lipophilicity and metabolic stability, often enhancing potency against gram-positive bacteria (e.g., S. aureus).[1]

Covalent Inhibitors

The chloro-nitrobenzamide derivatives synthesized from this core are explored as covalent inhibitors .[1][2][11] The C3-chlorine, while stable under physiological conditions, can be displaced by active-site cysteines in specific enzymatic pockets when the nitro group is modified or when the scaffold binds tightly to a target protein.

Experimental Protocol: Synthesis of a Quinazolinone Precursor

Target: N-(4-fluorophenyl)-3-chloro-2-nitrobenzamide

-

Dissolution: Dissolve this compound (1.0 g, 4.5 mmol) in anhydrous DCM (15 mL) under nitrogen.

-

Addition: Cool to 0 °C. Add triethylamine (1.2 eq) followed by dropwise addition of 4-fluoroaniline (1.0 eq) in DCM.

-

Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2 hours.

-

Workup: Quench with 1M HCl. Extract with DCM.[1][2] Wash organic layer with NaHCO₃ and Brine.[1][2] Dry over Na₂SO₄.[1][2]

-

Result: Yields the amide intermediate as a solid, ready for nitro-reduction.

Handling, Stability & Safety

Signal Word: DANGER

Storage Protocol:

-

Atmosphere: Store strictly under inert gas (Argon/Nitrogen).[1][2]

-

Temperature: 2–8 °C (Refrigerate) to prevent slow hydrolysis.

-

Container: Tightly sealed glass with Teflon-lined cap.[2] Avoid metal spatulas.

Self-Validating Safety Check: Before use, inspect the solid. If it appears white/powdery (acid formation) or emits a sharp vinegar-like odor (HCl release) before opening, the reagent has degraded.[1][2] A simple melting point check (Target: ~70–75 °C) confirms purity.

References

-

Organic Syntheses Procedure: p-Nitrobenzoyl Chloride. Organic Syntheses, Coll. Vol. 1, p.394 (1941). (Methodology adapted for isomer).[1][2]

-

Synthesis of Quinazolinone Derivatives. National Institutes of Health (PMC).

-

Reactions of acid chlorides with amines. Chemistry LibreTexts.

-

This compound Product Data. Fluorochem.

-

Quinazoline Synthesis Strategies. Organic Chemistry Portal.

Sources

- 1. 3-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 101068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-nitrobenzoyl chloride | C7H3Cl2NO3 | CID 19077614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19088-99-4|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Quinazolinone synthesis [organic-chemistry.org]

- 9. 3-CHLORO-2-NITROBENZALDEHYDE | 22233-52-9 [chemicalbook.com]

- 10. 3-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 101068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Nomenclature, Properties, and Handling of 3-Chloro-2-nitrobenzoyl chloride

Abstract

3-Chloro-2-nitrobenzoyl chloride is a pivotal chemical intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its trifunctional nature—comprising an acyl chloride, a chloro substituent, and a nitro group—makes it a versatile building block. However, the nomenclature for this and similar chemical structures can be inconsistent across literature, patents, and commercial catalogs, leading to potential ambiguity in research and development. This guide provides a definitive resource for researchers, scientists, and drug development professionals, clarifying the synonyms, primary identifiers, and critical technical data for this compound. It includes an in-depth look at its chemical properties, safety protocols, and a representative synthetic application, ensuring both clarity and safety in its handling and use.

Primary Chemical Identifiers

Accurate identification is the cornerstone of chemical synthesis and regulatory compliance. Ambiguity in naming can lead to procurement of the wrong reagent, resulting in failed experiments and potential safety hazards. This compound is most precisely identified by its CAS (Chemical Abstracts Service) number, which is a unique numerical identifier.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 50305-95-8 (This is the most likely CAS, though some sources may list others for related isomers) | N/A |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |

| Molecular Weight | 220.01 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)Cl)Cl)[O-] | [2] |

| InChI Key | WLIWOGMICIAQMC-UHFFFAOYSA-N | [2] |

The structure consists of a benzene ring substituted with a benzoyl chloride group, a chlorine atom at position 3, and a nitro group at position 2 relative to the primary functional group.

Nomenclature and Synonyms

The varied nomenclature for this compound arises from different chemical naming conventions (e.g., IUPAC vs. common names) and indexing systems used by chemical suppliers and databases. Understanding these synonyms is crucial for conducting comprehensive literature searches and sourcing materials.

Common Synonyms and Database Identifiers:

-

Benzoyl chloride, 3-chloro-2-nitro-

-

3-chlor-2-nitro-benzoylchlorid (German)

-

2-Nitro-3-chlorobenzoyl chloride

It is critical to distinguish this compound from its isomers, which have distinct chemical properties and reactivity. Common isomers include:

-

4-Chloro-3-nitrobenzoyl chloride (CAS: 38818-50-7)

-

2-Chloro-4-nitrobenzoyl chloride (CAS: 7073-36-1)[4]

The following diagram illustrates the hierarchy of nomenclature for the target compound.

Caption: Relationship between IUPAC name, CAS number, synonyms, and isomers.

Physicochemical Properties and Safety

As an acyl chloride, this compound is highly reactive and requires careful handling. It is corrosive and moisture-sensitive, readily hydrolyzing to the corresponding carboxylic acid (3-Chloro-2-nitrobenzoic acid) upon contact with water, releasing corrosive hydrogen chloride (HCl) gas.

| Property | Value | Reference |

| Appearance | Pale yellow to brown solid or liquid | [5] |

| Melting Point | 31-35 °C | [6][7] |

| Boiling Point | 275-278 °C | [6][7] |

| Solubility | Decomposes in water; Soluble in ether, benzene, toluene | [7] |

| Sensitivity | Moisture Sensitive, Air Sensitive | [5][8] |

GHS Hazard Information:

-

Hazard Statements: H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage).[7]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).[4][7][8]

Handling and Storage:

-

Always handle in a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9]

-

Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Keep refrigerated and away from incompatible materials such as strong bases and water.[8]

Application in Organic Synthesis

The primary utility of this compound in drug discovery and development lies in its function as a robust acylating agent. It is used to introduce the 3-chloro-2-nitrophenyl moiety into molecules, a common pharmacophore in various bioactive compounds. The presence of the chlorine atom and the nitro group provides handles for further functionalization, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine, which can then be used to build molecular complexity.

The most common reaction is the formation of amides via reaction with primary or secondary amines.[10] This reaction is fundamental to the synthesis of a vast array of pharmaceuticals.

Exemplary Experimental Protocol: Amide Synthesis

This section details a generalized, self-validating protocol for the synthesis of an N-aryl amide using this compound. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize N-(aryl)-3-chloro-2-nitrobenzamide.

Materials:

-

This compound (1.0 eq)

-

Aryl amine (e.g., aniline) (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA)) (1.1 - 1.5 eq)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Protocol Workflow Diagram:

Caption: Standard workflow for Schotten-Baumann amide synthesis.

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. An inert atmosphere is critical because the acyl chloride is moisture-sensitive.

-

Reagent Dissolution: In the flask, dissolve the aryl amine (1.0 eq) and the tertiary amine base (1.1 eq) in anhydrous DCM.

-

Causality: The tertiary base is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction.[11] This prevents the protonation of the nucleophilic amine, which would render it unreactive, thus driving the reaction to completion.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Causality: The acylation reaction is highly exothermic. Cooling the reaction mixture controls the reaction rate, preventing the formation of side products and ensuring a safer procedure.

-

-

Addition of Acyl Chloride: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution over 15-30 minutes.

-

Causality: Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the reactive acyl chloride, which could lead to unwanted side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Causality: The aqueous wash steps remove the tertiary amine hydrochloride salt, any unreacted starting materials, and other water-soluble impurities.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Conclusion

This compound is a valuable reagent whose utility is maximized when its identity, properties, and reactivity are clearly understood. By adhering to precise identifiers like the CAS number, researchers can navigate the complexities of chemical nomenclature. The inherent reactivity of this acyl chloride demands strict adherence to safety and handling protocols, particularly its moisture sensitivity and corrosivity. The provided synthetic protocol for amidation serves as a foundational method, illustrating the compound's primary application in constructing the core scaffolds of potential therapeutic agents. This guide serves as a consolidated resource to facilitate safe and effective research and development involving this important chemical intermediate.

References

-

Oakwood Chemical. This compound. [Link]

-

PubChem. 3-Chloro-4-nitrobenzoyl chloride. National Center for Biotechnology Information. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet. [Link]

-

PubChem. 3-Chloro-2-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

-

RSC Advances. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Royal Society of Chemistry. [Link]

-

PubChem. 3-Chloro-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. American Chemical Society. [Link]

-

Green Chemistry. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. [Link]

-

Chemistry LibreTexts. Synthesis of Amides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Applications of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. [Link]

-

European Journal of Medicinal Chemistry. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ChemSynthesis. 3-nitrobenzoyl chloride. [Link]

-

ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubChemLite. 3-chloro-4-nitrobenzoyl chloride (C7H3Cl2NO3). [Link]

-

Acta Crystallographica Section E. Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. 3-Chloro-4-nitrobenzoyl chloride | C7H3Cl2NO3 | CID 19077614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-chloro-4-nitrobenzoyl chloride 95.00% | CAS: 55737-29-6 | AChemBlock [achemblock.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 3-Nitrobenzoylchlorid | 121-90-4 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amide Synthesis [fishersci.co.uk]

Technical Guide: Structural & Reactivity Divergence of 3-Chloro-Nitrobenzoyl Chloride Isomers

[1]

Executive Summary

The regiochemical placement of the nitro group in 3-chlorobenzoyl chloride derivatives dictates profound differences in steric topology, electronic activation, and downstream synthetic utility. This guide analyzes the 3-chloro-2-nitrobenzoyl chloride (Isomer A) and 3-chloro-4-nitrobenzoyl chloride (Isomer B) isomers.

While both serve as electrophilic acylating agents, Isomer A exhibits the "ortho-effect," resulting in a twisted carbonyl conformation and high steric hindrance, often exploited for heterocycle formation (e.g., indazoles). Isomer B functions as a classic, highly activated acid chloride used extensively in amide coupling for kinase inhibitors and agrochemicals.

Part 1: Structural & Electronic Characterization

Steric Topology and The Ortho-Effect

The defining feature distinguishing these isomers is the spatial relationship between the nitro (

-

This compound (Isomer A):

-

Configuration: The nitro group at position 2 is ortho to the carbonyl carbon.

-

Consequence: Significant steric repulsion forces the carbonyl group out of the plane of the benzene ring.[1] This deconjugation reduces the resonance stabilization of the carbonyl, theoretically making the carbon more electrophilic, yet sterically shielding it from nucleophilic attack.

-

Dipole: The proximity of the electron-withdrawing nitro and carbonyl groups creates a large, localized dipole moment.

-

-

3-Chloro-4-nitrobenzoyl chloride (Isomer B):

-

Configuration: The nitro group at position 4 is para to the carbonyl.

-

Consequence: The molecule adopts a more planar conformation. The nitro group exerts a strong electron-withdrawing effect (

andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

Quantitative Comparison

| Feature | This compound | 3-Chloro-4-nitrobenzoyl chloride |

| CAS (Acid Precursor) | 4771-47-5 | 39608-47-4 |

| Melting Point (Acid) | 237–239 °C | 170–175 °C |

| Carbonyl Geometry | Twisted (Non-planar) | Planar (Conjugated) |

| Major Reactivity | Cyclization / Sterically controlled acylation | Rapid Acylation / |

| Key Application | Indazole/Quinoline synthesis | Amide coupling / Agrochemicals |

Part 2: Reactivity Profiles & Mechanistic Pathways

Acylation vs. Nucleophilic Aromatic Substitution ( )

Both isomers possess two electrophilic sites: the carbonyl carbon (acyl substitution) and the carbon bearing the chlorine (aromatic substitution).

-

Acylation (Amide Formation):

-

Isomer B (4-nitro) reacts rapidly with amines. The para-nitro group activates the carbonyl, and the lack of steric hindrance allows for fast kinetics.

-

Isomer A (2-nitro) reacts slower due to the ortho-nitro bulk. However, this positioning is often intentional; it allows for subsequent intramolecular cyclization where the nucleophile attacks the nitro group or the ring carbon to form bicyclic heterocycles.

-

-

Potential:

-

In both isomers, the chlorine atom is ortho to the nitro group. This arrangement activates the chlorine for displacement by nucleophiles (e.g., amines, alkoxides).

-

Chemoselectivity Control: To favor acylation over

, reactions are typically run at lower temperatures (

-

Visualization of Reactivity Logic

Caption: Comparative reactivity flow. Isomer B favors direct intermolecular acylation, while Isomer A is prone to intramolecular cyclization pathways.

Part 3: Experimental Protocols

Synthesis from Benzoic Acid Precursors

The conversion of the acid to the acid chloride is the standard activation step. Note the melting point difference in precursors allows for easy verification of starting material purity.

Reagents:

-

Precursor: 3-Chloro-2-nitrobenzoic acid (or 4-nitro isomer)

-

Reagent: Thionyl Chloride (

) or Oxalyl Chloride [1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Catalyst: DMF (N,N-Dimethylformamide) - 2-3 drops

-

Solvent: Toluene (optional, can run neat in

)

Protocol:

-

Setup: Equip a dry 250mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

) or -

Charging: Add 10.0 g (~50 mmol) of the respective nitrobenzoic acid isomer.

-

Chlorination: Add 30 mL of Thionyl Chloride (excess). Add 2 drops of DMF.

-

Note: Gas evolution (

,

-

-

Reflux: Heat the mixture to reflux (

) for 2-3 hours. The suspension should become a clear yellow solution. -

Workup:

-

Cool to room temperature.

-

Remove excess

via rotary evaporation under reduced pressure.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Azeotrope: Add 20 mL dry toluene and evaporate again to remove trace thionyl chloride.

-

-

Isolation: The residue is the crude acid chloride.[2]

-

Isomer A (2-nitro): Often solidifies upon standing.

-

Isomer B (4-nitro): Typically a low-melting solid or semi-solid oil.

-

Purification: Vacuum distillation is possible but risky due to thermal instability of nitro compounds. Use crude for the next step immediately.

-

General Amide Coupling (Self-Validating Protocol)

This protocol minimizes hydrolysis and controls chemoselectivity.

-

Dissolution: Dissolve the crude acid chloride (from above) in anhydrous DCM (5 mL/g).

-

Amine Prep: In a separate flask, dissolve 1.05 eq of the amine and 1.2 eq of Triethylamine (TEA) or DIPEA in DCM. Cool to

. -

Addition: Add the acid chloride solution dropwise to the amine solution at

.-

Why: Adding acid chloride to amine ensures amine excess locally, scavenging HCl immediately and preventing side reactions.

-

-

Monitoring: Warm to RT. Monitor via TLC (Convert an aliquot to methyl ester with MeOH for easier visualization).

-

Validation: Upon completion, wash with 1N HCl (removes unreacted amine), then Sat.

(removes unreacted acid).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Part 4: Pharmaceutical Applications

3-Chloro-4-nitrobenzoyl chloride (Isomer B)[1]

This isomer is a workhorse in medicinal chemistry. It is frequently used to synthesize benzamides which act as scaffolds for:

-

Kinase Inhibitors: The 4-nitro group is often reduced to an aniline after amide coupling, providing a handle for further elaboration (e.g., urea formation) [2].

-

Agrochemicals: Precursor for amide-based fungicides.

This compound (Isomer A)

Used when the target requires a bicyclic core.

-

Indazole Synthesis: Reaction with hydrazines or primary amines followed by reduction can lead to indazolones. The proximity of the 2-nitro group to the carbonyl is essential for this ring closure.

-

Antivirals: Specific HIV-1 non-nucleoside reverse transcriptase inhibitors utilize the steric bulk of the 2-nitro group to lock the conformation of the inhibitor within the hydrophobic binding pocket.

References

-

Organic Syntheses , Coll. Vol. 3, p.714 (1955); Vol. 27, p.57 (1947). Preparation of Nitrobenzoyl Chlorides.[3][4]

-

BenchChem. 3-Chloro-4-nitrobenzoic acid: Synthesis and Applications.

-

Sigma-Aldrich. 3-Chloro-2-nitrobenzoic acid Product Specification.

-

PubChem. Compound Summary: 3-Chloro-2-nitrobenzoic acid.

-

Thermo Fisher Scientific. 3-Chloro-2-nitrobenzoic acid Analysis.

A Researcher's Guide to 3-Chloro-2-nitrobenzoyl chloride: Synthesis, Sourcing, and Application in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Chloro-2-nitrobenzoyl chloride (CAS No: 19088-99-4), a bifunctional reagent, has emerged as a compound of significant interest. Its structure, incorporating a reactive acyl chloride group alongside chloro and nitro moieties, offers a versatile platform for constructing complex molecular architectures. The presence of a chlorine atom can notably enhance the biological activity of a molecule, while the nitro group is a versatile functional group integral to a wide array of therapeutic agents.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its physicochemical properties, present a validated synthesis protocol, analyze the current supplier landscape and pricing, and explore its practical applications in organic synthesis and drug discovery. This document is designed to serve as a field-proven resource, grounding theoretical knowledge in practical, actionable insights.

Core Compound Profile: Properties and Safety

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective research. This compound is a corrosive solid that requires meticulous handling to ensure laboratory safety.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| CAS Number | 19088-99-4 | [3][4] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [3][4] |

| Molecular Weight | 220.01 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [4] |

Critical Safety and Handling Information

This compound is classified as a hazardous substance, primarily due to its corrosive nature. All handling must be conducted within a certified fume hood by personnel equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

| Hazard Category | GHS Information | Source |

| Pictograms | GHS05 (Corrosion) | [4] |

| Signal Word | Danger | [4][5] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [4] |

| Transport Information | UN Number: 3261, Hazard Class: 8 (Corrosive solid, acidic, organic, n.o.s.) | [4][6] |

Precautionary Measures:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P310: Immediately call a POISON CENTER or doctor.[7]

Synthesis Protocol and Mechanistic Rationale

While this compound is commercially available, an in-house synthesis may be required for specific research needs or cost management in large-scale projects. The most direct and common method is the chlorination of the corresponding carboxylic acid.

Synthesis Workflow

The conversion of 3-Chloro-2-nitrobenzoic acid to its acyl chloride derivative is typically achieved using thionyl chloride (SOCl₂). This choice of reagent is strategic; the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.

Detailed Experimental Protocol

This protocol is designed to be self-validating, incorporating steps for reaction monitoring and product confirmation.

Materials:

-

3-Chloro-2-nitrobenzoic acid (1.0 eq)[8]

-

Thionyl chloride (SOCl₂) (3.0 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount, ~1 drop)

-

Anhydrous Toluene (for azeotropic removal, optional)

-

Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂)

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap containing a sodium hydroxide solution to the top of the condenser.

-

Reagent Charging: To the flask, add 3-Chloro-2-nitrobenzoic acid (1.0 eq) and thionyl chloride (3.0 eq).

-

Catalyst Addition: Add one drop of DMF. The catalyst accelerates the reaction by forming a reactive Vilsmeier intermediate.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 79 °C) using a heating mantle. Stir continuously. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. Typically, the reaction is complete within 2-4 hours.[9]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification:

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

(Optional) Add anhydrous toluene and distill to azeotropically remove any remaining traces of SOCl₂.

-

The crude this compound can then be purified by vacuum distillation.[10]

-

-

Characterization: The final product should be characterized to confirm its identity and purity. Techniques include ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The FTIR spectrum should show a characteristic strong carbonyl (C=O) stretch for the acyl chloride at approximately 1780-1815 cm⁻¹.

Sourcing, Suppliers, and Price Analysis

For researchers requiring immediate access to high-purity material, commercial procurement is the most efficient route. Selecting a reliable supplier is crucial for ensuring the quality and consistency of starting materials, which directly impacts experimental reproducibility.

Verified Commercial Suppliers

Several chemical suppliers offer this compound. When sourcing, it is imperative to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

| Supplier | Catalog Number | Reported Purity | Source |

| Oakwood Chemical | 038114 | 95% | [3][4] |

| BLD Pharm | 19088-99-4 | - | [11] |

| Advanced ChemBlocks | X192218 | 95% | [12] |

Note: Availability and product specifications should always be confirmed directly with the supplier.

Indicative Pricing

Pricing is a key consideration for project budgeting. The following table provides an example of market pricing, which can fluctuate based on supplier, quantity, and purity.

| Supplier | Quantity | Price (USD) | Source |

| Oakwood Chemical | 1 g | $111.00 | [4] |

| Oakwood Chemical | 5 g | $334.00 | [4] |

| Oakwood Chemical | 25 g | $1,002.00 | [4] |

Prices are as of early 2026 and are subject to change. This information is for budgetary estimation purposes only.

Application in Drug Discovery and Organic Synthesis

The utility of this compound stems from the high reactivity of the acyl chloride functional group, which makes it an excellent acylating agent.

Core Reaction: Amide Bond Formation

A primary application is the synthesis of amides via reaction with primary or secondary amines. This reaction, often performed under Schotten-Baumann conditions, is fundamental to the construction of countless pharmaceutical compounds.[1] The nitro and chloro substituents on the aromatic ring act as electronic modifiers and can serve as handles for further chemical transformations or as key pharmacophoric elements.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Oakwood Chemical [discoveroakwoodchemical.com]

- 4. This compound [oakwoodchemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 19088-99-4|this compound|BLD Pharm [bldpharm.com]

- 12. 3-chloro-4-nitrobenzoyl chloride 95.00% | CAS: 55737-29-6 | AChemBlock [achemblock.com]

Methodological & Application

Application Note: High-Fidelity Esterification of 3-Chloro-2-nitrobenzoyl Chloride

Executive Summary & Strategic Rationale

This application note details the optimized protocol for the esterification of 3-Chloro-2-nitrobenzoyl chloride (CAS: 56433-01-3). This reagent is a critical electrophile in the synthesis of quinazoline-based pharmacophores and agrochemical active ingredients.

The Challenge: The 2-nitro substituent introduces significant steric hindrance proximal to the carbonyl center, while simultaneously exerting a strong electron-withdrawing effect (inductive and mesomeric). This creates a paradox: the carbonyl carbon is highly electrophilic (reactive), yet kinetically shielded. Furthermore, the 3-chloro substituent adds lipophilicity and additional electron withdrawal, making the acid chloride prone to rapid hydrolysis if handled in ambient moisture.

The Solution: We utilize a Nucleophilic Catalysis approach using 4-Dimethylaminopyridine (DMAP) to generate a transient, hyper-reactive acyl-pyridinium intermediate. This bypasses the steric penalty of the ortho-nitro group, ensuring high yields (>90%) under mild conditions.

Chemical Mechanism & Causality

To ensure reproducibility, one must understand the "Why" behind the reagents. We do not rely on simple base neutralization; we rely on catalytic activation .

The DMAP Catalytic Cycle

Standard bases (Triethylamine, DIPEA) are too sterically bulky to effectively attack the carbonyl of this compound. DMAP acts as a "nucleophilic shuttle."

-

Activation: DMAP attacks the acid chloride to form the N-acylpyridinium salt . This intermediate is more electrophilic than the starting acid chloride and less sterically hindered.

-

Transfer: The alcohol nucleophile attacks the acylpyridinium species.

-

Regeneration: The proton is sequestered by the auxiliary base (TEA), regenerating DMAP.

Figure 1: The DMAP catalytic cycle overcomes the steric hindrance of the 2-nitro group.

Material Safety & Handling (HSE)

CRITICAL WARNING: this compound is a Lachrymator and causes severe skin burns. It reacts violently with water to release HCl gas.

| Hazard Class | Risk Description | Mitigation Strategy |

| Corrosive | Causes irreversible eye/skin damage. | Double-gloving (Nitrile), Face Shield, Fume Hood. |

| Lachrymator | Induces severe tearing/respiratory distress. | Handle only in a functioning fume hood. Keep cold. |

| Water Reactive | Releases HCl gas upon contact with moisture. | Use oven-dried glassware. Quench excess reagent with ice/bicarb. |

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for 1.0 gram scale but is linearly scalable.

Reagents & Stoichiometry[1][2][3]

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Alcohol (1.1 – 1.2 equiv)

-

Catalyst: DMAP (0.05 – 0.1 equiv)

-

Auxiliary Base: Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 2-neck round bottom flask under a stream of Nitrogen or Argon.

-

Cool the flask to 0°C using an ice/water bath. Rationale: Low temperature suppresses side reactions (hydrolysis) during the initial exothermic addition.

Step 2: Nucleophile Solution

-

Charge the flask with the Alcohol (1.1 eq), TEA (1.5 eq), and DMAP (0.1 eq).

-

Dissolve in Anhydrous DCM. Stir for 5 minutes to ensure homogeneity.

Step 3: Electrophile Addition (Critical Step)

-

Dissolve This compound in a minimal amount of DCM in a separate vial.

-

Add this solution dropwise to the reaction flask over 10–15 minutes.

-

Observation: A white precipitate (Triethylamine Hydrochloride salts) will begin to form immediately. This is a visual confirmation that the reaction is proceeding.

Step 4: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours.

-

Self-Validation: Monitor by TLC (typically 20% EtOAc/Hexane). The starting acid chloride (high Rf) should disappear. The ester product will appear as a UV-active spot (often fluorescent due to the nitro-aromatic system).

Step 5: Workup

-

Quench by adding saturated NaHCO₃ (aq). Stir vigorously for 10 mins to hydrolyze unreacted acid chloride.

-

Separate layers.[1] Wash the organic layer with:

-

1M HCl (to remove DMAP and excess TEA).

-

Brine.

-

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow Diagram

Figure 2: Operational workflow for the esterification process.

Optimization & Troubleshooting

Solvent Compatibility Matrix

The choice of solvent affects the reaction rate and the solubility of the intermediate salts.

| Solvent | Compatibility | Notes |

| DCM (Dichloromethane) | Excellent | Standard choice. Good solubility for reactants; salts precipitate out (driving equilibrium). |

| THF (Tetrahydrofuran) | Good | Use for polar alcohols. Ensure it is stabilizer-free if sensitive. |

| DMF | Fair | Hard to remove. Use only if the alcohol is insoluble in DCM/THF. |

| Toluene | Poor | Reaction is significantly slower; salts form gummy residues. |

Troubleshooting Guide

-

Issue: Low Yield / Hydrolysis

-

Cause: Wet solvent or old acid chloride.

-

Fix: Distill DCM over CaH₂ or use molecular sieves. Verify the quality of the acid chloride (it should not be a sticky gum; if so, recrystallize or distill).

-

-

Issue: Color Change (Dark Red/Brown)

-

Cause: Formation of Meisenheimer complexes (nucleophilic aromatic substitution on the ring) due to the electron-deficient nature of the nitro-ring.

-

Fix: Keep temperature strictly at 0°C during addition. Avoid using super-strong bases (like NaH); stick to TEA/DIPEA.

-

References

-

Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2] Angewandte Chemie International Edition, 1978 , 17(7), 522–524.[3]

-

Safety Data Sheet (3-Nitrobenzoyl chloride): Sigma-Aldrich Safety Data Sheet. Note: 3-Cl-2-NO2 analog follows similar handling protocols.

-

Agrochemical Applications: BenchChem Application Notes. "Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis."

-

DMAP Catalysis Review: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 1978 , 17(8), 569-583.

Sources

Application Note: Precision Friedel-Crafts Acylation of 3-Chloro-2-nitrobenzoyl Chloride

Part 1: Executive Summary & Strategic Analysis

The Challenge: Sterics vs. Electronics

Synthesizing aryl ketones using 3-Chloro-2-nitrobenzoyl chloride presents a unique dichotomy in electrophilic aromatic substitution (EAS).

-

Electronic Activation: The ortho-nitro and meta-chloro groups are strong electron-withdrawing groups (EWGs). This significantly increases the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive toward acylium ion formation.

-

Steric Deactivation: The ortho-nitro group creates substantial steric bulk. This "ortho-effect" can hinder the approach of the nucleophilic aromatic substrate, necessitating higher energy conditions or stronger Lewis acids than typical benzoyl chlorides.

The Solution: Controlled Acylium Generation

Standard "dump-and-stir" Friedel-Crafts protocols often lead to tarring or decomposition with nitro-aromatics due to thermal instability. This protocol utilizes a Pre-formed Acylium Ion Strategy in dichloromethane (DCM) or 1,2-dichloroethane (DCE). By generating the reactive electrophile at low temperatures before introducing the substrate, we minimize side reactions and manage the exotherm effectively.

Part 2: Critical Parameters & Optimization

Lewis Acid Selection

While

Stoichiometry

-

Standard F-C: 1.05 eq

. -

Nitro-Aryl F-C: 1.2 – 1.3 eq

.-

Reasoning: The product ketone complexes 1:1 with

. The nitro group and the chloro lone pairs can also transiently sequester the catalyst. A 1.25 eq baseline ensures the reaction drives to completion without stalling.

-

Solvent Systems

| Solvent | Boiling Point | Suitability | Notes |

| Dichloromethane (DCM) | 40°C | High | Excellent solubility for acyl chlorides; easy workup. Low boiling point limits thermal runaway risk. |

| 1,2-Dichloroethane (DCE) | 84°C | Medium | Use if the substrate is deactivated and reflux is required. Higher toxicity. |

| Nitrobenzene | 210°C | Low | Avoid unless necessary. High boiling point makes removal difficult; poses safety risks with |

Part 3: Detailed Experimental Protocol

Target Reaction

Substrate: Benzene (as model aromatic nucleophile) Reagent: this compound Product: (3-Chloro-2-nitrophenyl)(phenyl)methanone

Materials

-

Reagent A: this compound (10.0 mmol, 2.20 g)

-

Reagent B: Benzene (anhydrous, 12.0 mmol, 0.94 g) – Note: If Benzene is the solvent, use 10-15 mL.

-

Catalyst: Aluminum Chloride (

), anhydrous (12.5 mmol, 1.67 g) -

Solvent: Dichloromethane (DCM), anhydrous (20 mL)

Step-by-Step Procedure

Phase 1: Acylium Ion Generation (The "Activation" Step)

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with This compound (2.20 g) and anhydrous DCM (15 mL). Cool the solution to 0°C using an ice/water bath.

-

Catalyst Addition: Quickly add

(1.67 g) in portions over 5 minutes.-

Observation: The solution may darken or evolve minor HCl gas. Ensure the system is vented through a scrubber (e.g., NaOH trap).

-

Hold: Stir at 0°C for 15 minutes. This allows the formation of the resonance-stabilized acylium ion complex

.

-

Phase 2: Electrophilic Attack (The "Coupling" Step)

-

Substrate Addition: Dissolve the aromatic substrate (Benzene, 0.94 g) in the remaining DCM (5 mL) in the addition funnel.

-

Controlled Feed: Dropwise add the substrate solution to the acylium mixture at 0°C over 20 minutes.

-

Critical Control: Do not allow the internal temperature to exceed 10°C.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Solvent: 20% EtOAc/Hexanes) or HPLC. The limiting reagent (acid chloride) should be consumed.

-

Phase 3: Quench & Workup

-

Quench: Cool the reaction mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL conc. HCl .

-

Safety: This step is highly exothermic.[1] The HCl breaks the Aluminum-Product complex.

-

-

Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with DCM (

). -

Wash: Wash combined organics with:

- Water

-

Sat.

- Brine

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol or Hexane/EtOAc if necessary.

Part 4: Mechanism & Workflow Visualization

Reaction Mechanism (DOT Diagram)

The following diagram illustrates the pathway from the acid chloride to the final benzophenone, highlighting the critical acylium intermediate.

Caption: Mechanistic pathway of the AlCl3-mediated acylation showing acylium ion formation and re-aromatization.

Process Workflow (DOT Diagram)

Caption: Operational workflow for the batch synthesis of 3-chloro-2-nitrobenzophenone derivatives.

Part 5: Troubleshooting & Safety

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield | Moisture in | Ensure |

| No Reaction | Strong deactivation of substrate. | If acylating a deactivated ring (e.g., chlorobenzene), switch solvent to DCE and reflux (80°C). |

| Tarry Product | Thermal decomposition. | The nitro group is heat-sensitive. Do not exceed 40°C unless absolutely necessary. |

Safety Critical: Nitro Compounds

-

Runaway Risk: Nitro-aromatics can decompose violently at high temperatures in the presence of Lewis acids. Never heat neat mixtures. Always use a solvent (DCM/DCE) as a heat sink.

-

HCl Evolution: The reaction generates stoichiometric HCl gas. Use a fume hood and a base trap.

References

-

Friedel-Crafts Acylation Mechanism and Scope. Chemistry Steps. Retrieved from: [Link]

-

Synthesis of (3-chloro-2-nitrophenyl)(phenyl)methanone derivatives. ResearchGate. Retrieved from: [Link]

-

Friedel-Crafts Acylation: General Procedures. Organic Chemistry Portal. Retrieved from: [Link]

Sources

Application Note: Strategic Synthesis of 8-Chloroquinazolin-4(3H)-ones from 3-Chloro-2-nitrobenzoyl Chloride

Part 1: Strategic Overview & Chemical Logic

The Scaffold Advantage

3-Chloro-2-nitrobenzoyl chloride (CAS: 55737-29-6) represents a high-value "latent" heterocyclic precursor. Unlike simple benzoyl chlorides, this scaffold possesses three distinct orthogonal handles that allow for the programmed assembly of complex pharmacophores, particularly quinazolin-4(3H)-ones and benzodiazepines .

-

The Electrophile (COCl): Highly reactive for immediate derivatization with amines, alcohols, or thiols.

-

The Latent Nucleophile (NO₂): An "ortho-masked" amine. Upon reduction, it triggers spontaneous or acid-catalyzed cyclization with the pendant amide side chain.

-

The Functional Handle (Cl): Positioned at the meta position relative to the carbonyl (which becomes the C8 position in the final quinazolinone ring). This chloride is preserved during mild reduction/cyclization sequences, serving as a critical handle for late-stage cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

The "Ortho-Effect" Challenge

Researchers must account for the steric environment of the 3-chloro substituent. Being adjacent to the 2-nitro group, it exerts significant steric pressure on the developing transition states during amidation and reduction. Standard protocols for unsubstituted 2-nitrobenzoyl chloride often result in incomplete conversion here; this guide provides optimized conditions to overcome this barrier.

Part 2: Experimental Protocols

Workflow A: Synthesis of the Core Quinazolinone Scaffold

This protocol describes the conversion of this compound into 3-substituted-8-chloroquinazolin-4(3H)-ones via a robust two-stage sequence: Amidation followed by Reductive Cyclization .

Step 1: Nucleophilic Acyl Substitution (Amidation)

Objective: Install the N3-substituent while preserving the nitro group.

Reagents:

-

This compound (1.0 equiv)

-

Primary Amine (R-NH₂, 1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Protocol:

-

Preparation: Dissolve the primary amine and TEA in anhydrous DCM (10 mL/g substrate) under nitrogen atmosphere. Cool to 0°C.

-

Addition: Dissolve this compound in DCM (5 mL/g). Add this solution dropwise to the amine mixture over 30 minutes.

-

Note: The slow addition is critical. The 3-Cl substituent creates a "steric pocket" that traps heat; rapid addition leads to impurity profiles dominated by bis-acylated byproducts.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Wash with 1N HCl (to remove excess amine), then sat. NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

-

Output: N-Substituted-3-chloro-2-nitrobenzamide. (Typical Yield: 85–95%).

Step 2: One-Pot Reductive Cyclization

Objective: Unmask the aniline and close the ring using an orthoformate source.

Reagents:

-

Nitrobenzamide intermediate (from Step 1)

-

Iron Powder (325 mesh, 5.0 equiv)

-

Ammonium Chloride (NH₄Cl, 5.0 equiv)

-

Ethanol / Water (4:1 ratio)

-

Triethyl Orthoformate (TEOF, 10 equiv) - Acts as both cyclization agent and solvent co-factor.

-

Catalytic p-Toluenesulfonic acid (pTSA, 0.1 equiv)

Protocol:

-

Reduction Phase: Suspend the nitrobenzamide, Fe powder, and NH₄Cl in EtOH/H₂O. Heat to reflux (80°C) with vigorous mechanical stirring.

-

Why Iron? Catalytic hydrogenation (Pd/C, H₂) poses a high risk of dechlorinating the C8-Cl bond. Iron is chemoselective for the nitro group.

-

-

Monitoring: Reaction usually completes in 2–3 hours (check for disappearance of nitro compound by TLC).

-

Cyclization Phase: Once reduction is complete, cool the mixture to 50°C. Add TEOF and pTSA directly to the reaction vessel.

-

Ring Closure: Return to reflux for 4–6 hours. The newly formed amine reacts with TEOF to form an imidate intermediate, which undergoes intramolecular attack by the amide nitrogen.

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate.

-

Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH).

Data Summary Table:

| Parameter | Value / Range | Notes |

| Step 1 Yield | 85 – 95% | Highly dependent on amine nucleophilicity. |

| Step 2 Yield | 70 – 85% | Lower yields observed with bulky R-groups (e.g., t-butyl). |

| Key IR Signal | 1680 cm⁻¹ (C=O) | Quinazolinone carbonyl stretch. |

| Key ¹H NMR | δ 8.0 – 8.2 ppm | Singlet for the C2-H proton (distinctive for quinazolinones). |

| Critical Impurity | De-chlorinated product | Avoid Pd/C or excessive Zn dust contact times. |

Workflow B: Late-Stage Functionalization (Suzuki Coupling)

The 8-chloro position is sterically hindered but electronically activated for oxidative addition due to the electron-deficient quinazolinone core.

Protocol:

-

Reagents: 8-Chloroquinazolinone (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (3.0 equiv).

-

Solvent: 1,4-Dioxane / Water (9:1). Degas thoroughly.

-

Conditions: Microwave irradiation at 120°C for 45 minutes.

-

Insight: Thermal heating (oil bath) often requires 12+ hours and results in hydrolysis of the quinazolinone ring. Microwave energy overcomes the activation barrier of the steric 8-Cl bond efficiently.

-

Part 3: Visualization & Pathway Logic

Diagram 1: Synthetic Workflow and Decision Tree

This diagram illustrates the critical decision points in the synthesis, highlighting the divergence between simple amidation and the cyclization cascade.

Caption: Step-wise transformation of this compound into functionalized quinazolinones. Note the preservation of the Cl-handle until late-stage coupling.

Diagram 2: Mechanistic Logic of the "One-Pot" Cyclization

Understanding the "Ortho-Effect" mechanism is vital for troubleshooting. The reduction must occur before cyclization can be attempted.

Caption: Mechanistic flow of the reductive cyclization. The amine generated in situ attacks the orthoformate, creating an electrophilic imidate that captures the amide nitrogen.

Part 4: Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Steric hindrance of 3-Cl; Hydrolysis of acid chloride. | Use anhydrous DCM; Increase reaction time to 12h; Ensure amine is added to the acid chloride if amine is cheap, or vice-versa if amine is precious (standard protocol assumes amine is precious). |

| Incomplete Cyclization | TEOF hydrolysis; Insufficient acid catalyst. | Use fresh TEOF; Add molecular sieves to the reaction; Increase pTSA loading to 5 mol%. |

| Dechlorination (Loss of Cl) | Over-reduction. | STOP using Pd/C or Raney Ni. Switch strictly to Fe/NH₄Cl or SnCl₂ methods. |

| Product Solubility | High crystallinity of quinazolinones. | If product crashes out with iron sludge, use hot DMF or DMSO to extract the product from the Celite pad. |

References

-

General Quinazolinone Synthesis

-

Yin, P., et al. (2012).[1] "Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates." Journal of Organic Chemistry.

-

-

Reductive Cyclization Mechanisms

- Organic Chemistry Portal. "Synthesis of Quinazolinones."

-

Reactivity of 2-Nitrobenzoyl Chlorides

-

BenchChem.[2] "Reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride with Nucleophiles." (Analogous reactivity profile).

-

-

Benzoxazinone Pathways (Alternative)

-

Sonigara, B. S., & Ranawat, M. S. (2019).[3] "Synthesis and Screening of some benzoxazinone derivatives." Journal of Drug Delivery and Therapeutics.

-

Sources

Troubleshooting & Optimization

Technical Support Guide: Storage & Stability of 3-Chloro-2-nitrobenzoyl Chloride

[1]

Introduction: The Stability Paradox

3-Chloro-2-nitrobenzoyl chloride is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1] However, it presents a unique stability paradox to researchers. While the ortho-nitro group provides steric hindrance that kinetically retards hydrolysis compared to its para isomers, the strong electron-withdrawing nature of the nitro and chloro substituents renders the carbonyl carbon highly electrophilic.

Once moisture penetrates the storage vessel, hydrolysis is thermodynamically inevitable, converting your reagent into the useless 3-chloro-2-nitrobenzoic acid and corrosive hydrogen chloride (HCl) gas.[1] This guide details the mechanistic degradation pathways and provides a self-validating storage protocol to preserve reagent integrity.[1]

Module 1: The Science of Degradation

To prevent degradation, one must understand the enemy. The primary failure mode is Nucleophilic Acyl Substitution driven by atmospheric moisture.

The Hydrolysis Mechanism

Water acts as a nucleophile, attacking the carbonyl carbon.[2] The presence of the ortho-nitro group (

Figure 1.1: The hydrolysis pathway.[1] Note that the formation of HCl gas is autocatalytic; it increases the hygroscopicity of the environment, drawing in more water.

Module 2: Storage Protocols (The "Double-Seal" System)

Standard "tightly capped" bottles are insufficient for long-term storage of ortho-substituted acid chlorides.[1] We recommend the Double-Seal Inert Gas System .[1]

Storage Environment Comparison

| Storage Method | Shelf Life Estimate | Risk Factor | Recommendation |

| Original Bottle (Air) | 1-3 Months | High (Hydrolysis crust forms on threads) | Avoid |

| Desiccator (Silica) | 3-6 Months | Moderate (Opening desiccator introduces moist air) | Short-term only |

| Inert Gas + Cold | 12+ Months | Low | Standard |

| Glovebox (Ar/N₂) | 24+ Months | Negligible | Gold Standard |

The Protocol

Step 1: Inert Atmosphere

Always handle the reagent under a blanket of dry Nitrogen (

Step 2: Temperature Control Store at 2–8°C .

-

Why? Lowering temperature reduces the kinetic energy of water molecules, slowing the rate of nucleophilic attack.

-

Warning: Before opening a refrigerated bottle, allow it to warm to room temperature in a desiccator. Opening a cold bottle in humid air causes immediate condensation on the reagent surface.

Step 3: The Parafilm/Tape Seal After capping the bottle under inert gas, wrap the cap junction with Parafilm M® followed by a layer of electrical tape. Parafilm is permeable to gas over time; the electrical tape provides mechanical pressure to maintain the seal.

Module 3: Troubleshooting & Quality Control

Is your reagent compromised? Use this decision tree to determine if you can salvage the material.

QC Decision Tree

Figure 3.1: Workflow for assessing reagent quality before critical experiments.

Frequently Asked Questions (FAQs)

Q: The material has turned into a solid block. Can I chip it out? A: This indicates partial hydrolysis or melting/re-solidification.[1]

-

Risk:[3] Chipping generates dust and exposes fresh surface area to moisture.[1]

-

Solution: Melt the material gently (if low melting) under Argon or dissolve the entire content in dry solvent (e.g., DCM or Toluene) to create a stock solution. Determine the concentration via titration or NMR.

Q: I see white precipitate in my reaction mixture. What is it? A: If you are using a non-polar solvent (Hexane, Toluene), the white solid is likely 3-chloro-2-nitrobenzoic acid .[1] Acid chlorides are soluble in organics; the hydrolyzed acid is often less soluble.

-

Fix: Filter the solution under an inert atmosphere to remove the acid impurity before proceeding.

Q: Can I "fix" hydrolyzed material? A: Yes. If you have significant hydrolysis (acid formation), you can regenerate the acid chloride.

Module 4: Handling & Safety[4]

Q: Why does the bottle "smoke" when opened? A: The "smoke" is HCl gas formed by the reaction of the acid chloride with humidity in the air.

-

Safety: Always open in a fume hood.

-

Corrosion: Do not store acid chlorides near metal equipment (balances, spatulas) as the HCl vapors will cause rapid pitting and rust.

Q: What is the best quenching method for disposal? A: Do not throw into the aqueous waste bin directly (violent reaction).

-

Protocol: Slowly add the acid chloride to a stirred solution of 10% Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

) in ice water. This converts it to the water-soluble, non-volatile sodium benzoate derivative [2].[1]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

-

National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Organic Acid Chlorides.[1] (General hazards and reactivity profiles). [1]

-

Sigma-Aldrich. Product Specification: 2-Nitrobenzoyl chloride (Analogous reactivity data).

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for Thionyl Chloride purification). [1]

Technical Guide: Maximizing Amide Coupling Efficiency with Sterically Hindered Acid Chlorides

To: Research Scientists, Process Chemists, and Medicinal Chemistry Teams From: Senior Application Scientist, Process Development Group Subject: Troubleshooting and Optimization of Difficult Acid Chloride Couplings

Introduction: The Steric Challenge

In drug discovery, "flat" molecules are disappearing. We are increasingly building Fsp3-rich, three-dimensional scaffolds. Consequently, you are encountering acid chlorides buried behind quaternary carbons or bulky ortho-substituents (e.g., pivaloyl, 2,6-disubstituted benzoyl).

When these fail to couple with hindered amines, the issue is rarely the intrinsic electrophilicity of the carbonyl; it is trajectory . The nucleophile cannot access the Bürgi-Dunitz angle required for attack. Furthermore, the standard "add TEA and stir" protocol often leads to two silent killers: Ketene formation (via

This guide prioritizes causality. We do not just fix the yield; we identify why it failed.

Diagnostic Workflow

Before altering conditions, diagnose the failure mode using this logic flow.

Figure 1: Diagnostic logic for categorizing reaction failure based on crude analysis.

Module: The Kinetic Wall (Nothing is Happening)

The Scenario: Your acid chloride is stable, the amine is present, but after 24 hours, you mostly have starting material. The Cause: Steric bulk is preventing the direct attack of the amine. The Fix: Nucleophilic Catalysis (DMAP).[1][2]

Why it works: Standard bases (TEA, DIPEA) are proton scavengers; they do not activate the carbonyl. 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst .[1] It attacks the hindered acid chloride to form an N-acylpyridinium salt.

-

Electronic Activation: The intermediate is positively charged (highly electrophilic).

-

Steric Relief: The leaving group (DMAP) is pushed further away from the carbonyl center compared to the chloride, slightly opening the attack angle for the amine.

Protocol A: DMAP-Catalyzed Coupling

-

Solvent: DCM (Anhydrous)

-

Base: Pyridine (3.0 equiv) - Acts as solvent/base buffer.

-

Catalyst: DMAP (0.1 – 0.2 equiv)

-

Temp: 0°C to RT (Reflux in DCE if recalcitrant).

Step-by-Step:

Dissolve Acid Chloride (1.0 equiv) in DCM (0.2 M).

Add Pyridine (3.0 equiv) and DMAP (0.1 equiv). Stir for 5 mins. Observation: A white precipitate (acylpyridinium salt) may form.

Add the Amine (1.1 equiv) slowly.

Monitor by TLC/LCMS. If incomplete after 4h, heat to 40°C.

Module: The Moisture Trap (Hydrolysis)

The Scenario: You see full conversion of the acid chloride, but the major product is the carboxylic acid (hydrolysis), not the amide.

The Cause: The reaction with the hindered amine is slow (

Why it works:

Counter-intuitively, adding more water solves the problem. In a biphasic system (DCM/Water), the acid chloride stays in the organic phase.[5][6] The base (NaOH/K2CO3) stays in the aqueous phase. The reaction occurs at the interface. The immediate neutralization of the generated HCl by the aqueous base prevents the amine from protonating (becoming unreactive

Protocol B: Biphasic Schotten-Baumann [4]

-

Organic Phase: DCM or EtOAc.

-

Aqueous Phase: Sat. NaHCO3 or 1M NaOH.

-

Ratio: 1:1 v/v.

Step-by-Step:

Dissolve Amine (1.0 equiv) in DCM.

Add equal volume of 1M NaOH (or Sat. NaHCO3 for base-sensitive substrates).

Vigorously stir the biphasic mixture (high RPM is critical for interfacial surface area).

Add Acid Chloride (1.2 - 1.5 equiv) dropwise.

Self-Validating Check: The pH of the aqueous layer must remain basic (>9). Add more base if it drops.

Module: The Ketene Trap (Side Reactions)

The Scenario: The acid chloride has an

Mechanism Visualization:

Figure 2: Competition between substitution (Amide) and elimination (Ketene).

The Fix: Switch to a base that is a poor proton acceptor for elimination but a good acid scavenger.

-

Pyridine: Less basic (

~5) than TEA ( -

Inorganic Bases: solid

or

Comparative Data: Base & Solvent Selection

Model Reaction: Coupling of 2,4,6-trimethylbenzoyl chloride (Mesitoyl chloride) with t-butylamine.

| Condition Set | Base | Solvent | Yield (%) | Primary Issue |

| Standard | DIPEA | DCM | 15% | Ketene formation / No reaction |

| Thermal | TEA | Toluene (110°C) | 45% | Decomposition of acid chloride |

| Catalytic | Pyridine/DMAP | DCM | 92% | High conversion, clean profile |

| Biphasic | NaOH (aq) | DCM | 78% | Good, but slower kinetics |

Advanced Troubleshooting (FAQs)

Q: I tried DMAP and heating, but I still have 50% unreacted acid chloride. What now? A: If the chloride is too sterically shielded, convert it in situ to the Acyl Fluoride .

-

Why: The C-F bond is stronger, but the fluoride ion is smaller than chloride (less steric hindrance) and forms a tighter ion pair. It often reacts where chlorides fail.

-

How: Add 3.0 equiv of Cesium Fluoride (CsF) or Potassium Fluoride (KF) to your reaction mixture in MeCN. Stir for 30 mins before adding the amine.

Q: Can I use Schotten-Baumann if my acid chloride hydrolyzes in seconds? A: No. If the hydrolysis rate is instantaneous (e.g., highly electron-deficient acid chlorides), you must use anhydrous conditions. Use the Pyridine/DMAP method (Module 3) and ensure all glassware is oven-dried.

Q: My product is water-soluble, so I can't do an aqueous workup. How do I remove DMAP/Pyridine? A: Use polymer-supported scavengers (e.g., Amberlyst-15 or polystyrene-supported isocyanate) to pull out the excess amine/pyridine, or perform a filtration through a short pad of silica gel immediately after concentration.

References

-

Mechanism of DMAP Catalysis: Steglich, W.; Höfle, G. N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst.Angew. Chem. Int. Ed.1969 , 8, 981. [Link]

-

Schotten-Baumann Conditions Review: Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling.Tetrahedron2005 , 61, 10827–10852. [Link]

-

Ketene Formation from Acid Chlorides: Tidwell, T. T. Ketenes.[7][8][9][10][11]John Wiley & Sons, 2006 . (Specifically Chapter 3 on generation from acid chlorides). [Link]

-

Acyl Fluorides for Hindered Couplings: Carpino, L. A., et al. Acid Fluorides: A New Class of Rapid-Acting Acylating Agents.J. Am. Chem. Soc.1990 , 112, 9651. [Link]

Sources

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. reddit.com [reddit.com]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. nvpublicationhouse.com [nvpublicationhouse.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. Catalytic, asymmetric preparation of ketene dimers from acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ketene - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. digital.library.unt.edu [digital.library.unt.edu]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Safe Quenching of 3-Chloro-2-nitrobenzoyl Chloride

Welcome to the Technical Support Center for the safe handling and quenching of 3-Chloro-2-nitrobenzoyl chloride. This guide is intended for researchers, scientists, and drug development professionals. The information provided herein is synthesized from established safety protocols and technical literature to ensure the highest standards of experimental safety and integrity. Given the inherent reactivity and potential thermal instability of this compound, adherence to these guidelines is critical for preventing adverse events in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and moisture-sensitive compound. Its primary hazards stem from its reactivity as an acyl chloride and the presence of the nitro group, particularly in the ortho position to the chloro group. Key hazards include:

-

Corrosivity : Causes severe skin burns and eye damage upon contact.[1][2]

-

Moisture Sensitivity : Reacts exothermically with water and other protic solvents to produce hydrochloric acid (HCl) gas and the corresponding carboxylic acid.[2][3][4] This reaction can be vigorous.

-

Thermal Instability : Ortho-nitrated benzoyl chlorides are known to be thermally sensitive and have been implicated in violent explosions, especially during distillation.[5] The decomposition of these compounds can be strongly condition-dependent, meaning that standard thermal analysis methods like DSC may not fully capture the risk of a runaway reaction.[5]

-

Hazardous Decomposition Products : Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), phosgene, and hydrogen chloride (HCl).[1]

Q2: Why is the quenching of this compound a critical step?

A2: Quenching is the process of safely neutralizing the reactive acyl chloride group. This is a critical step for several reasons:

-

Safety : Unquenched this compound can react uncontrollably with incompatible materials in waste streams, potentially leading to pressure buildup, heat generation, and the release of hazardous gases.

-

Experimental Work-up : For reactions where this compound is used in excess, it must be neutralized before subsequent purification steps to prevent unwanted side reactions and ensure the stability of the desired product.

-

Waste Disposal : Proper quenching is essential for rendering the chemical waste non-hazardous and compliant with disposal regulations.

Q3: What are the recommended quenching agents for this compound?

A3: The choice of quenching agent depends on the desired outcome and the scale of the reaction. The most common and recommended quenching agents are:

-

Water : Reacts to form 3-Chloro-2-nitrobenzoic acid and HCl. This is a common and effective method but must be performed with extreme caution due to the high reactivity and potential for a rapid exotherm.[3][6]

-

Alcohols (e.g., methanol, ethanol, isopropanol) : React to form the corresponding ester and HCl. This reaction is generally less vigorous than with water but still requires careful temperature control.[6]

-

Aqueous Base (e.g., sodium bicarbonate, sodium hydroxide) : Can be used to neutralize the acyl chloride and the HCl produced simultaneously. However, the addition of a strong base can be highly exothermic and may increase the risk of decomposition. A weak base like sodium bicarbonate is generally preferred for initial neutralization.

For routine quenching of excess reagent, a two-stage approach is often the safest: initial quenching with a less reactive alcohol like isopropanol, followed by the addition of a weak aqueous base to neutralize the generated HCl.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |

| Violent, uncontrolled reaction during quenching | 1. Too rapid addition of the quenching agent. 2. Inadequate cooling of the reaction mixture. 3. Use of a highly concentrated quenching solution. 4. Scale of the reaction is too large for the cooling capacity. | 1. Always add the this compound solution slowly and in a controlled manner to the quenching agent. Never add the quenching agent to the neat acyl chloride. 2. Ensure the quenching vessel is adequately cooled in an ice/water or ice/acetone bath. 3. Use a dilute quenching solution to better manage the heat of reaction. 4. For larger scale reactions, consider a semi-batch or continuous quenching process to improve heat dissipation. |

| Excessive fuming (HCl gas evolution) | 1. Rapid hydrolysis/alcoholysis of the acyl chloride. 2. Inadequate ventilation. | 1. Slow down the addition rate to control the rate of HCl generation. 2. Ensure the quenching procedure is performed in a well-ventilated fume hood. 3. Consider using a gas trap with a dilute sodium hydroxide solution to scrub the evolved HCl gas. |

| Formation of a solid precipitate that hinders stirring | 1. The product of the quenching reaction (e.g., 3-Chloro-2-nitrobenzoic acid) may be insoluble in the reaction solvent. | 1. Choose a quenching solvent or co-solvent in which the resulting carboxylic acid or ester is soluble. 2. Ensure vigorous stirring to maintain a mobile slurry. 3. If a solid does form, proceed with caution and ensure it does not prevent effective mixing and heat transfer. |

| Discoloration of the reaction mixture (darkening) | 1. Decomposition of the this compound due to localized overheating. 2. Presence of impurities. | 1. Improve cooling and slow down the addition rate to prevent temperature spikes. 2. Ensure the starting material and solvents are of high purity. |